プロスタグランジンD2メチルエステル

概要

説明

Synthesis Analysis

Prostaglandin D2 methyl ester's synthesis has been achieved through several innovative methods. For example, the synthesis of d,l-Prostaglandin E2 (PGE2) methyl ester, which shares a common pathway with PGD2 methyl ester, involves acetylenic intermediates and a solvolytic rearrangement, indicating a complex synthesis pathway that could be applied to PGD2 methyl ester (Ferdinandi & Just, 1971). Another approach for synthesizing methyl esters of PGD2 involves esterification with [11C]methyl iodide, highlighting a method for labeling PGD2 methyl esters for PET investigations (Gullberg et al., 1987).

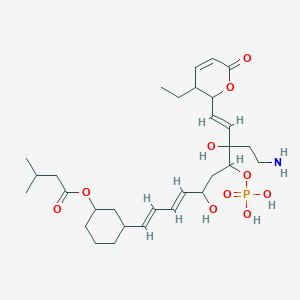

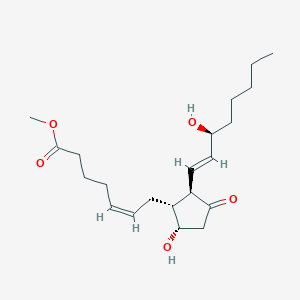

Molecular Structure Analysis

The molecular structure of Prostaglandin D2 methyl ester is characterized by a cyclopentane ring, a characteristic of the prostaglandin family. This structure is crucial for its biological activity and interaction with receptors. Advanced synthetic methods, such as nickel-catalyzed dicarbofunctionalization, have been employed to construct its complex tricyclic framework efficiently (Dai et al., 2021).

Chemical Reactions and Properties

Prostaglandin D2 methyl ester undergoes various chemical reactions, indicating its reactive nature and potential for forming derivatives with different biological activities. For instance, the reaction of Δ7-Prostaglandin A1 and Prostaglandin A1 methyl esters with thiols reveals unique antitumor and antiviral activities, suggesting the chemical versatility of PGD2 methyl esters (Suzuki et al., 1997).

Physical Properties Analysis

The physical properties of Prostaglandin D2 methyl ester, such as solubility, melting point, and boiling point, are crucial for its application in research. These properties depend on its molecular structure and dictate its stability, storage, and handling conditions. Detailed analysis of these properties is essential for experimental design and interpretation.

Chemical Properties Analysis

The chemical properties of Prostaglandin D2 methyl ester, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are fundamental to understanding its role in biological systems. The selective activation of human eosinophils through the DP2 receptor by PGD2 and its analogs underscores the importance of chemical modifications in altering biological activity (Monneret et al., 2003).

科学的研究の応用

- 血管拡張と低血圧: PGD2メチルエステルは、PGD2の脂溶性プロドラッグ型です。これは、PGD2自体よりも低い親和性で、ヒトおよびマウスのPGD2受容体(DP1およびCRTH2 / DP2)に結合します。 PGD2は、血管拡張、紅潮、および低血圧を引き起こすことが知られています .

- 血小板凝集の阻害: PGD2メチルエステルは、血小板凝集の阻害剤として作用し、心臓血管の健康に関連している可能性があります .

- マスト細胞産物: PGD2は、マスト細胞の主要なエイコサノイド産物です。アレルギーおよび喘息のアナフィラキシーの間、造血系PGDシンターゼは、大量のPGD2を生成します。 これらの反応におけるその役割を理解することは、アレルギー状態を管理するために不可欠です .

- PGDMメチルエステルは、臨床的に重要な代謝産物であり、容易に入手可能な既知の化合物からわずか8ステップで合成できます。 その生物学的効果と潜在的な治療的用途を調査することは、活発な研究分野です .

- 腫瘍進行調節: プロスタグランジンは、がんにおいてさまざまな役割を果たします。PGD2は、腫瘍進行を阻害するようですが、他のプロスタグランジン(PGE2やPGF2αなど)は、攻撃性を促進する可能性があります。 PGD2メチルエステルや他のプロスタグランジンのさまざまながんにおける役割を理解するためには、さらなる研究が必要です .

- PGの統一合成: 研究者は、生物触媒レトロ合成を使用して、さまざまなプロスタグランジン(PGD2メチルエステルを含む)を合成するための統一戦略を開発しました。このアプローチは、バイエル・ビリガーモノオキシゲナーゼ(BVMO)触媒酸化とケトレダクターゼ(KRED)触媒還元を組み合わせて、立体選択的合成を実現します。銅触媒による位置選択的反応も用いられます。 この研究は、複雑な分子を構築する際の生物触媒作用の可能性を強調しています .

- リポカリン型プロスタグランジンD2シンターゼ: PGD2シンターゼタンパク質は、ミリストイル化アラニンリッチCキナーゼ基質を通じて、グリア細胞の移動と形態を調節します。 神経炎症とグリア機能への影響を調査することは、脳の健康を理解するために不可欠です .

薬効

アレルギーおよび喘息反応

三環式プロスタグランジンD2代謝産物(PGDM)合成

がん研究

生物触媒作用と合成

神経炎症とグリア細胞

作用機序

Target of Action

Prostaglandin D2 methyl ester, also known as Pgd2 methyl ester, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a significant role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and cell survival .

Mode of Action

The compound interacts with its targets, leading to the actuation of different signaling pathways by the same receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Biochemical Pathways

Prostaglandin D2 methyl ester is involved in the prostaglandin metabolic pathway . It is predominantly released from mast cells but also synthesized by other immune cells such as TH2 cells and dendritic cells . The compound mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) .

Pharmacokinetics

It is known that the compound is a more lipid-soluble, cell-permeable prodrug form of pgd2 . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Action Environment

The action of Prostaglandin D2 methyl ester can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other molecules in the environment, the pH of the environment, and the temperature . .

Safety and Hazards

将来の方向性

Prostaglandins, including Prostaglandin D2 and its methyl ester, have been shown to display a multitude of biological functions . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . The usefulness and great potential of biocatalysis in the construction of complex molecules, such as Prostaglandin D2 methyl ester, have also been highlighted .

生化学分析

Biochemical Properties

Prostaglandin D2 methyl ester interacts with human and mouse PGD2 receptors (DP and CRTH2) with varying affinities . It is involved in the isomerization of PGH2, a common precursor of the two series of prostaglandins, to produce Prostaglandin D2 . This interaction is crucial in the regulation of various biochemical reactions .

Cellular Effects

Prostaglandin D2 methyl ester has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce neuritogenesis in NSC-34 cells, a model for motor neuron development .

Molecular Mechanism

The mechanism of action of Prostaglandin D2 methyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, predominantly through its interaction with the DP2 receptor .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin D2 methyl ester change over time in laboratory settings. It has been found to have significant long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin D2 methyl ester vary with different dosages in animal models. It has been found to reverse acute stress-induced analgesia in male rats at a dosage of 10 µg/mL .

Metabolic Pathways

Prostaglandin D2 methyl ester is involved in the metabolic pathways of prostaglandins. It interacts with enzymes and cofactors involved in the isomerization of PGH2 to produce Prostaglandin D2 .

特性

IUPAC Name |

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49852-81-5 | |

| Record name | Prostaglandin D2 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

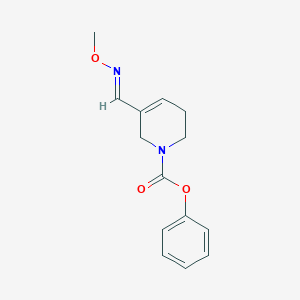

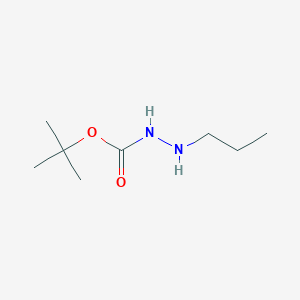

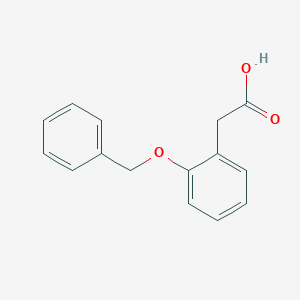

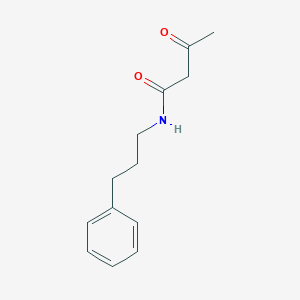

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the effects of Prostaglandin D2 methyl ester on intraocular pressure, and how do they compare to other prostaglandins?

A1: Topical application of Prostaglandin D2 methyl ester (PGD2 methyl ester) effectively reduces intraocular pressure (IOP) in rabbits in a dose-dependent manner without an initial hypertensive phase []. This contrasts with Prostaglandin E2 (PGE2) and Prostaglandin F2 alpha (PGF2 alpha), which can cause an initial IOP elevation before a hypotensive effect, particularly at higher doses []. Notably, PGD2 methyl ester exhibited a more favorable side effect profile at equi-hypotensive doses compared to PGE2 and PGF2 alpha, causing minimal conjunctival hyperemia and no iridal hyperemia, aqueous flare, irritation, or increased aqueous protein content [].

Q2: Can Prostaglandin D2 methyl ester be synthesized from other prostaglandins, and what is the significance of its tritium-labeled form?

A2: Yes, crystalline [11β-3H]Prostaglandin D2 methyl ester can be synthesized from [11β-3H]Prostaglandin F2α methyl ester through a multi-step process involving reduction, iodination, and hydrolysis []. This tritium-labeled form, with a specific activity of 502 μCi/mg, serves as a valuable tool for studying the pharmacokinetics, metabolism, and binding properties of PGD2 methyl ester, despite its limited radiochemical stability [].

Q3: What is the role of Baeyer-Villiger oxidation in the synthesis of Prostaglandin D2 methyl ester?

A3: Baeyer-Villiger oxidation plays a crucial role in synthesizing (±)-Prostaglandin D2 methyl ester. Starting with a bicyclo[2.2.1]heptanone derivative, this oxidation yields a mixture of isomeric lactones []. After isolating the desired lactone, a series of transformations, including reduction and oxidation steps, ultimately lead to the target compound [].

Q4: What novel deprotection method proved effective for synthesizing Prostaglandin D2 methyl ester?

A4: During the synthesis of (±)-Prostaglandin D2 methyl ester, researchers encountered difficulty cleaving a hindered siloxy-group protecting the C-9 position using standard reagents []. They discovered that treatment with aqueous hydrofluoric acid (HF) in acetonitrile effectively removed the protecting group, highlighting the "silicophilicity" and low acidity of HF as advantageous for cleaving silyl ethers under mild acidic conditions [].

Q5: Does Prostaglandin D2 methyl ester demonstrate efficacy in addressing any neurological symptoms?

A5: While PGD2 methyl ester itself did not demonstrate efficacy in a study on canine narcolepsy, its close analog, Prostaglandin E2 methyl ester, showed a dose-dependent reduction in cataplexy, a symptom characterized by sudden muscle weakness []. This effect was specific, long-lasting, and suggested a central mechanism of action for PGE2 methyl ester, potentially implicating Prostaglandin E2 in rapid-eye-movement sleep regulation []. This finding suggests that further research into the potential neurological effects of PGD2 methyl ester and its analogs could be warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)